5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1795443-66-1
VCID: VC4730348
InChI: InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19)
SMILES: C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3
Molecular Formula: C13H13BrN4OS
Molecular Weight: 353.24

5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide

CAS No.: 1795443-66-1

Cat. No.: VC4730348

Molecular Formula: C13H13BrN4OS

Molecular Weight: 353.24

* For research use only. Not for human or veterinary use.

5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide - 1795443-66-1

Specification

CAS No. 1795443-66-1
Molecular Formula C13H13BrN4OS
Molecular Weight 353.24
IUPAC Name 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19)
Standard InChI Key WMUVPEBPFMATGJ-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s systematic name, 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide, reflects its core components:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • Bromine at position 5.

    • Carboxamide (–CONH–) at position 3, connected to a pyrrolidine ring.

    • Pyrrolidine nitrogen bonded to a 1,3-thiazol-2-yl group (a five-membered ring containing sulfur and nitrogen) .

Structural Analogues

Comparative analysis with related structures reveals key functional similarities (Table 1):

Compound NameCore StructureKey SubstituentsSource
5-Bromo-N-(pyridin-3-yl)thiazol-2-aminePyridine + thiazoleDirect pyridine-thiazole linkage
N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamideThiophene + pyrrolidine-thiazoleThiophene carboxamide variant
5-Bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamidePyridine + aryl-thiazoleAryl-thiazole substitution

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis for this compound is documented in the provided sources, analogous methodologies suggest a multi-step approach:

  • Pyridine-3-carboxylic acid bromination: Introduction of bromine at position 5 using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical or electrophilic conditions .

  • Carboxamide formation: Activation of the carboxylic acid (e.g., via chloride using SOCl2\text{SOCl}_2) followed by coupling with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine. Patent WO2018056453A1 highlights similar amide couplings using HATU\text{HATU} or EDC\text{EDC} .

  • Pyrrolidine-thiazole intermediate: Synthesis of 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine via cyclocondensation of thioamides with α-haloketones, as seen in IL238044A .

Spectroscopic Characterization

Key spectral data inferred from analogues:

  • 1H NMR^1\text{H NMR}:

    • Pyridine protons: 8.5–9.0 ppm (aromatic H).

    • Pyrrolidine protons: 2.5–3.5 ppm (methylene/methine).

    • Thiazole protons: 7.0–7.5 ppm .

  • 13C NMR^{13}\text{C NMR}:

    • Carbonyl carbon: ~165 ppm.

    • Thiazole C2: ~160 ppm .

  • HRMS: Expected molecular ion at m/zm/z 381.99 (C13_{13}H14_{14}BrN4_4OS+^+) .

Physicochemical Properties

Calculated Properties

Using PubChem’s computational tools and analogue data :

  • Molecular formula: C13H14BrN4OS\text{C}_{13}\text{H}_{14}\text{BrN}_4\text{OS}.

  • Molecular weight: 381.24 g/mol.

  • LogP: ~2.1 (moderate lipophilicity due to bromine and thiazole).

  • Hydrogen bond donors/acceptors: 2/5, suggesting moderate solubility in polar solvents.

Stability and Reactivity

  • Photostability: Bromine may confer sensitivity to UV light, necessitating storage in amber glass.

  • Hydrolytic stability: The carboxamide group is stable under physiological pH but may degrade under strongly acidic/basic conditions .

Pharmacological Profile (Inferred)

Target Prediction

Docking studies using structural analogues suggest potential interactions with:

  • Kinase enzymes: The thiazole and pyridine moieties may bind ATP pockets, as seen in EGFR inhibitors .

  • GPCRs: Pyrrolidine-thiazole systems are common in serotonin/dopamine receptor ligands .

Bioactivity

  • Antimicrobial activity: Thiazole derivatives exhibit broad-spectrum activity; bromine may enhance membrane penetration .

  • Anticancer potential: Pyridine-carboxamides show apoptosis induction in cell lines (e.g., MCF-7) .

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